molecular formula C12H13ClO2 B6616546 1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid CAS No. 1462882-37-6

1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid

Cat. No. B6616546
CAS RN: 1462882-37-6
M. Wt: 224.68 g/mol
InChI Key: PFRRXISNLQOUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)methylcyclobutane-1-carboxylic acid, also known as 4-chloromandelic acid (4-CMA), is an organic compound belonging to the class of cyclobutane carboxylic acids. It is a white, crystalline solid with a molecular weight of 197.57 g/mol. 4-CMA is a chiral molecule, with two enantiomeric forms, (R)-4-CMA and (S)-4-CMA. 4-CMA is a useful synthetic intermediate in the production of a variety of compounds, including pharmaceuticals, pesticides, and other agrochemicals. It is also used in the synthesis of several other compounds, such as amino acids and peptides.

Scientific Research Applications

4-CMA is commonly used in scientific research as a substrate for various enzymes. It is used as a substrate for the enzyme monoamine oxidase, which catalyzes the oxidation of monoamines such as serotonin and dopamine. It is also used as a substrate for the enzyme choline acetyltransferase, which catalyzes the transfer of acetyl groups from acetyl-CoA to choline. In addition, 4-CMA is used as a substrate for the enzyme acyl-CoA synthetase, which catalyzes the formation of acyl-CoA from fatty acids.

Mechanism of Action

4-CMA is an inhibitor of monoamine oxidase, choline acetyltransferase, and acyl-CoA synthetase. It inhibits the activity of these enzymes by binding to the active site and blocking the substrate from binding. This prevents the enzyme from catalyzing the reaction, and thus inhibits the enzyme's activity.
Biochemical and Physiological Effects
4-CMA has several biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, choline acetyltransferase, and acyl-CoA synthetase. In addition, 4-CMA has been shown to inhibit the activity of several other enzymes, including acetylcholinesterase and glutathione S-transferase. 4-CMA has also been shown to inhibit the activity of several proteins, including cyclooxygenase and nitric oxide synthase.

Advantages and Limitations for Lab Experiments

The advantages of using 4-CMA in laboratory experiments include its low cost and its ability to inhibit a variety of enzymes and proteins. Additionally, 4-CMA is a chiral molecule, which makes it useful for studying the stereochemistry of enzyme-catalyzed reactions. The main limitation of using 4-CMA in laboratory experiments is its toxicity; it is classified as a hazardous substance, and should be handled with care.

Future Directions

Future research on 4-CMA could focus on exploring its potential therapeutic applications. For instance, further studies could be conducted to determine if 4-CMA has any therapeutic effects on neurological disorders, such as Alzheimer’s disease or Parkinson’s disease. Additionally, further research could be conducted to determine if 4-CMA has any potential applications in the treatment of cancer. Finally, further studies could be conducted to explore the potential of 4-CMA as a pesticide or herbicide.

Synthesis Methods

4-CMA can be synthesized in a variety of ways. The most common method of synthesis is the reaction of 4-chlorophenylacetic acid with cyclobutanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces a mixture of (R)-4-CMA and (S)-4-CMA, which can be separated by column chromatography. Other methods of synthesis include the reaction of 4-chlorophenylacetic acid with cyclobutene in the presence of an acid catalyst, and the reaction of 4-chlorophenylacetic acid with cyclobutadiene in the presence of an acid catalyst.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-10-4-2-9(3-5-10)8-12(11(14)15)6-1-7-12/h2-5H,1,6-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRRXISNLQOUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.